

Application Notes and Protocols: B-1 Cell Co-culture with Other Immune Cells

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Compound of Interest

Compound Name: B-1

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Audience: Researchers, scientists, and drug development professionals.

Introduction

B-1 cells are a unique subset of B lymphocytes that play a crucial role in both innate and adaptive immunity. They are a primary source of natural antibodies, which are vital for the initial defense against pathogens. Beyond antibody production, **B-1** cells engage in complex interactions with other immune cells, modulating their function and influencing the overall immune response. Understanding these interactions is critical for developing novel therapeutic strategies for a range of diseases, including autoimmune disorders, infections, and cancer.

These application notes provide detailed protocols for the co-culture of **B-1** cells with other key immune cells: T cells, macrophages, dendritic cells, and neutrophils. The included methodologies, data interpretation guidelines, and signaling pathway diagrams offer a comprehensive resource for researchers investigating the immunomodulatory functions of **B-1** cells.

I. B-1 Cell Co-culture with T Cells

B-1 cells can act as antigen-presenting cells (APCs), influencing T cell activation, proliferation, and differentiation. Co-culture systems are invaluable for dissecting the molecular and cellular basis of these interactions.

Data Presentation

Table 1: Quantitative Analysis of **B-1** Cell and T Cell Co-cultures

Parameter	Condition	Result	Reference
T Cell Proliferation	T cells alone (with anti-CD3/CD28)	Baseline Proliferation	[1]
T cells + B-1 cells (with anti-CD3/CD28)	Increased Proliferation	[1]	
Cytokine Secretion (pg/mL)	T cells alone (stimulated)	IL-2: 500, IFN-γ: 1000	[2][3]
T cells + B-1 cells (stimulated)	IL-2: 800, IFN-γ: 1500, IL-6: 1200	[2][3]	
B Cell Activation Marker	B-1 cells alone	CD86 low	[4]
B-1 cells + activated T cells	CD86 high	[4]	

Experimental Protocols

Protocol 1: Isolation of Murine Peritoneal **B-1** Cells

This protocol describes the isolation of **B-1** cells from the peritoneal cavity of mice, a rich source of this cell population.[5][6]

Materials:

- Sterile phosphate-buffered saline (PBS)
- 70% ethanol
- 5 mL syringe with a 22-gauge needle
- 15 mL conical tubes
- Centrifuge

- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Fluorescently labeled antibodies against mouse CD19, B220, CD5, and CD43.

Procedure:

- Euthanize the mouse according to institutional guidelines.
- Spray the abdomen with 70% ethanol to sterilize the area.
- Make a small incision in the skin and peel it back to expose the peritoneal wall.
- Carefully inject 5-10 mL of sterile, cold PBS into the peritoneal cavity using a 22-gauge needle.
- Gently massage the abdomen for 30-60 seconds to dislodge the cells.
- Aspirate the peritoneal fluid using the same syringe and needle, avoiding puncture of the organs.
- Transfer the cell suspension to a 15 mL conical tube.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in FACS buffer.
- Stain the cells with fluorescently labeled antibodies for flow cytometric analysis and sorting. **B-1a** cells are typically identified as CD19+B220^{low}CD5⁺CD43⁺, while **B-1b** cells are CD19+B220^{low}CD5⁻CD43⁺.

Protocol 2: Isolation of Human **B-1** Cells from Peripheral Blood

Human **B-1** cells can be isolated from peripheral blood mononuclear cells (PBMCs).^[7]

Materials:

- Whole blood or leukopak
- Ficoll-Paque or other density gradient medium

- RPMI-1640 medium
- 50 mL conical tubes
- Centrifuge
- FACS buffer
- Fluorescently labeled antibodies against human CD20, CD27, CD43, and CD3.

Procedure:

- Dilute the blood sample 1:1 with RPMI-1640.
- Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the PBMC layer at the plasma-Ficoll interface.
- Wash the PBMCs with RPMI-1640 and centrifuge at 300 x g for 10 minutes.
- Resuspend the PBMC pellet in FACS buffer.
- Stain the cells with fluorescently labeled antibodies. Human **B-1** cells are typically identified as CD20+CD27+CD43+. A CD3 stain should be included to exclude T cells from the analysis.^[7]

Protocol 3: **B-1** Cell and T Cell Co-culture

This protocol outlines the co-culture of **B-1** cells and T cells to assess antigen presentation and T cell activation.^{[1][8]}

Materials:

- Isolated **B-1** cells and CD4+ T cells
- RPMI-1640 complete medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

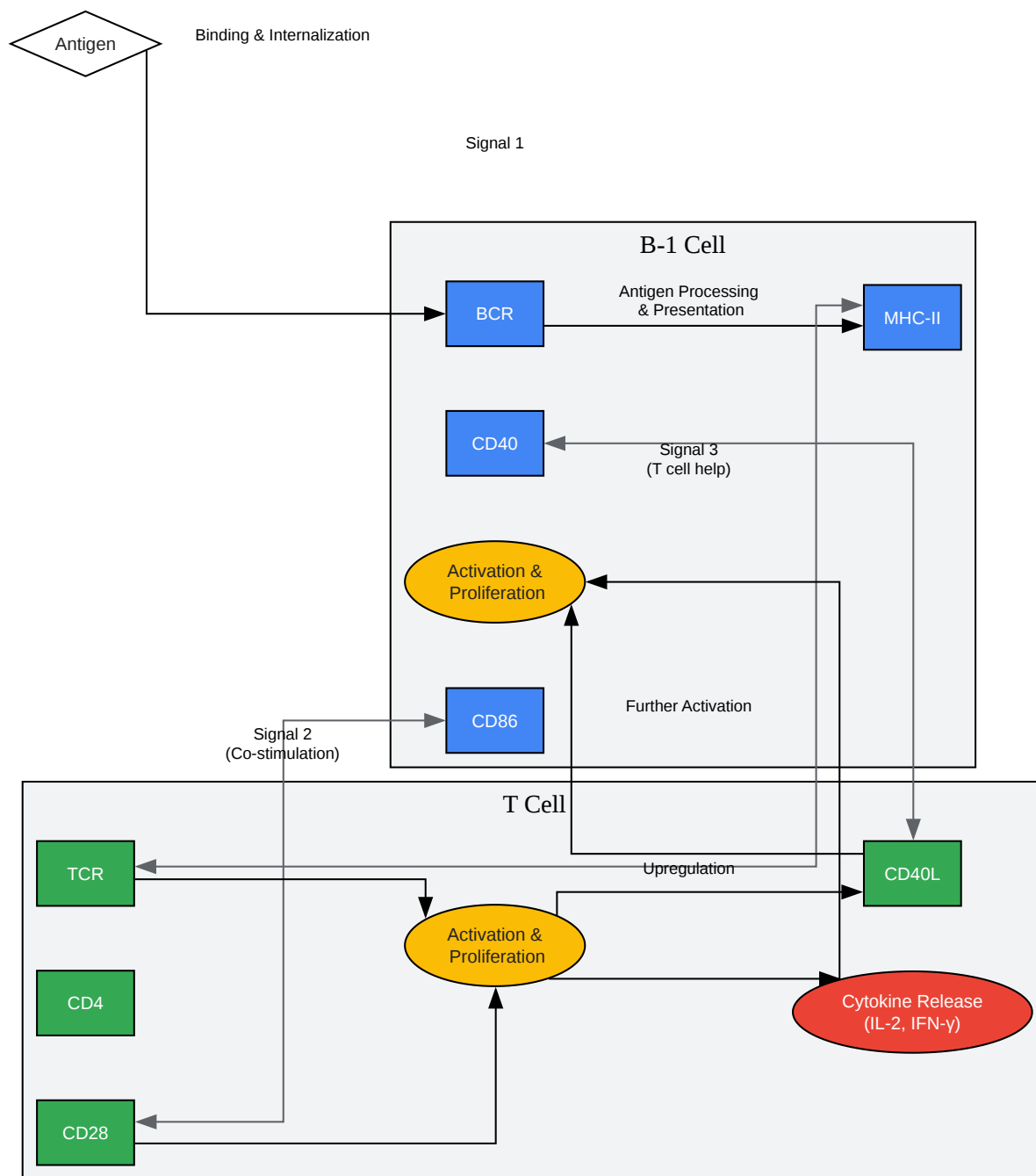
- 96-well U-bottom plates
- Antigen of interest (e.g., ovalbumin)
- Anti-CD3 and anti-CD28 antibodies (for polyclonal T cell stimulation)
- CFSE (Carboxyfluorescein succinimidyl ester) for T cell proliferation analysis
- ELISA kits for cytokine quantification (e.g., IL-2, IFN- γ , IL-6)

Procedure:

- Label the T cells with CFSE according to the manufacturer's protocol to track proliferation.
- Plate **B-1** cells at a density of 1×10^5 cells/well in a 96-well plate.
- Add the antigen of interest to the **B-1** cell culture and incubate for 2-4 hours to allow for antigen processing and presentation.
- Add CFSE-labeled T cells to the wells at a 1:1 or 1:2 (**B-1**:T cell) ratio. For polyclonal stimulation, add soluble anti-CD3 and anti-CD28 antibodies.
- Co-culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
- After incubation, harvest the cells and supernatant.
- Analyze T cell proliferation by measuring CFSE dilution using flow cytometry.
- Quantify cytokine levels in the supernatant using ELISA.
- Analyze B cell activation markers (e.g., CD86) by flow cytometry.

Signaling Pathways and Logical Relationships

The interaction between **B-1** cells and T cells is a complex process involving multiple signaling pathways. A key interaction is the antigen presentation by **B-1** cells to T cells, which leads to T cell activation and subsequent help provided to the **B-1** cells.



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B-1 Cell and T Cell Interaction Pathway.

II. B-1 Cell Co-culture with Macrophages

B-1 cells are known to influence macrophage polarization, often promoting an anti-inflammatory M2-like phenotype. This interaction has significant implications for resolving inflammation and in the context of tumor immunology.

Data Presentation

Table 2: Quantitative Analysis of **B-1** Cell and Macrophage Co-cultures

Parameter	Condition	Result	Reference
Macrophage Polarization	Macrophages alone (LPS stimulated)	M1 phenotype (High TNF- α , IL-1 β)	[7]
Macrophages + B-1 cells (LPS stimulated)	M2-like phenotype (Low TNF- α , High IL-10)	[7]	
M2 Marker Expression	Macrophages alone	CD206 low, Arginase-1 low	[8][9]
Macrophages + B-1 cells	CD206 high, Arginase-1 high	[8][9]	
Cytokine Secretion (pg/mL)	Macrophages alone (LPS)	TNF- α : 2000, IL-10: 200	[10]
Macrophages + B-1 cells (LPS)	TNF- α : 500, IL-10: 1500	[7][10]	

Experimental Protocols

Protocol 4: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

Materials:

- Mouse femurs and tibias
- RPMI-1640 complete medium

- L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
- 10 cm tissue culture dishes
- Cell scraper

Procedure:

- Euthanize a mouse and dissect the femurs and tibias.
- Flush the bone marrow from the bones using a syringe with RPMI-1640.
- Create a single-cell suspension by passing the bone marrow through a 70 μ m cell strainer.
- Centrifuge the cells and resuspend them in RPMI-1640 complete medium supplemented with 10% L929-conditioned medium or 20 ng/mL recombinant M-CSF.
- Plate the cells in 10 cm tissue culture dishes and incubate at 37°C in a 5% CO₂ incubator.
- After 3 days, add fresh medium.
- On day 7, the cells will have differentiated into macrophages and can be harvested by gentle scraping.

Protocol 5: **B-1** Cell and Macrophage Co-culture for Polarization Studies

This protocol is designed to assess the effect of **B-1** cells on macrophage polarization.

Materials:

- Isolated **B-1** cells and BMDMs
- RPMI-1640 complete medium
- 24-well tissue culture plates
- Lipopolysaccharide (LPS)
- ELISA kits for TNF- α and IL-10

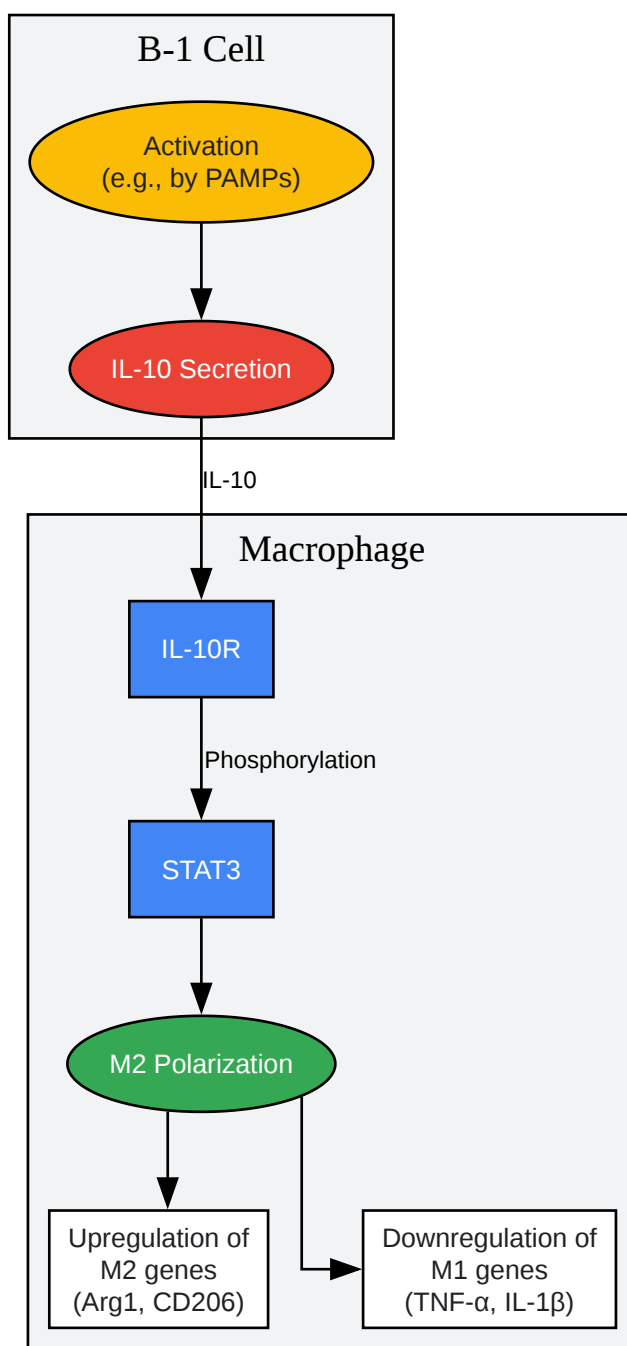
- Fluorescently labeled antibodies against F4/80, CD11b, CD86 (M1 marker), and CD206 (M2 marker)

Procedure:

- Plate BMDMs at a density of 5×10^5 cells/well in a 24-well plate and allow them to adhere overnight.
- Add **B-1** cells to the wells at a 1:1 ratio with the macrophages. For some conditions, use a transwell insert (0.4 μ m pore size) to separate the two cell types to investigate the role of soluble factors.
- Stimulate the co-cultures with 100 ng/mL of LPS for 24 hours to induce an inflammatory response. Include control wells with macrophages alone, with and without LPS.
- After 24 hours, harvest the supernatant and the cells.
- Quantify TNF- α and IL-10 levels in the supernatant by ELISA.
- Analyze macrophage polarization by staining the cells with antibodies against F4/80, CD11b, CD86, and CD206 and analyzing by flow cytometry.

Signaling Pathways and Logical Relationships

B-1 cells primarily drive macrophage polarization towards an M2-like phenotype through the secretion of IL-10.



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B-1 Cell-Mediated Macrophage Polarization.

III. B-1 Cell Co-culture with Dendritic Cells

The interaction between **B-1** cells and dendritic cells (DCs) is less well-characterized but is an emerging area of interest. **B-1** cells may influence DC maturation and antigen presentation capacity.

Data Presentation

Table 3: Hypothetical Quantitative Analysis of **B-1** Cell and Dendritic Cell Co-cultures

Parameter	Condition	Result	Reference
DC Maturation Marker	Immature DCs	CD80 low, CD86 low	[3]
Mature DCs (LPS stimulated)	CD80 high, CD86 high	[3]	
Mature DCs + B-1 cells (LPS stimulated)	Moderately high CD80, CD86	[11]	
Cytokine Secretion (pg/mL)	Mature DCs (LPS)	IL-12: 1000	[12]
Mature DCs + B-1 cells (LPS)	IL-12: 600, IL-10: 800	[12]	
T Cell Proliferation	T cells + Mature DCs	High Proliferation	[3][11]
T cells + Mature DCs (pre-incubated with B-1 cells)	Reduced Proliferation	[11]	

Experimental Protocols

Protocol 6: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

Materials:

- Mouse femurs and tibias
- RPMI-1640 complete medium
- Recombinant GM-CSF and IL-4

- 10 cm tissue culture dishes

Procedure:

- Isolate bone marrow cells as described in Protocol 4.
- Culture the cells in RPMI-1640 complete medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
- On day 3, gently remove non-adherent cells and add fresh medium with cytokines.
- On day 6, immature DCs can be harvested. For mature DCs, add 1 µg/mL LPS for the final 24 hours of culture.

Protocol 7: **B-1** Cell and Dendritic Cell Co-culture

Materials:

- Isolated **B-1** cells and BMDCs
- RPMI-1640 complete medium
- 24-well tissue culture plates
- LPS
- Fluorescently labeled antibodies against CD11c, MHC-II, CD80, and CD86
- ELISA kits for IL-12 and IL-10

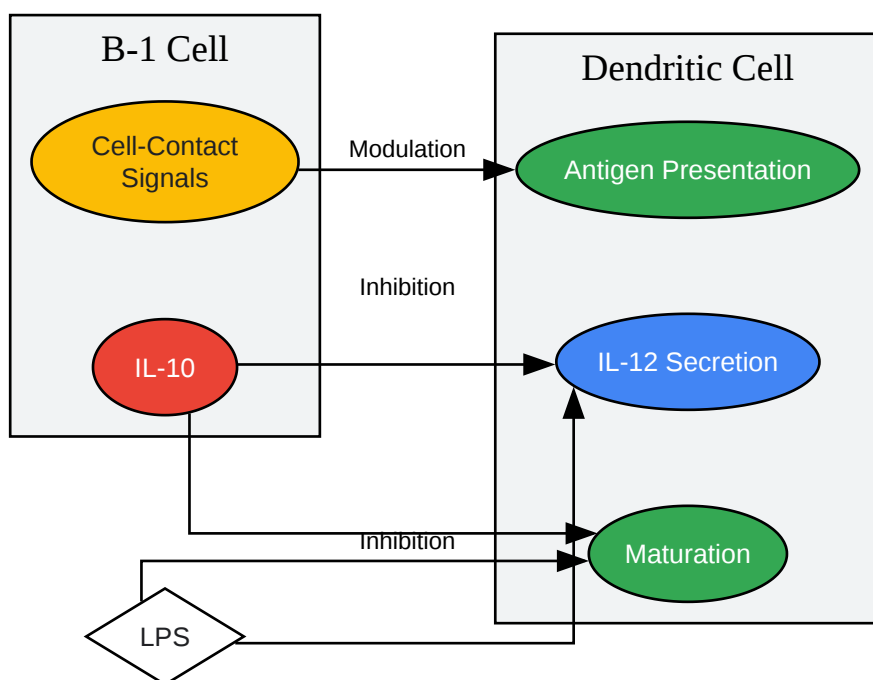
Procedure:

- Plate immature BMDCs at a density of 5×10^5 cells/well in a 24-well plate.
- Add **B-1** cells at a 1:1 ratio.
- Stimulate with 100 ng/mL LPS for 24 hours to induce DC maturation.
- Harvest supernatant and cells.

- Analyze DC maturation markers (MHC-II, CD80, CD86) on CD11c+ cells by flow cytometry.
- Measure IL-12 and IL-10 levels in the supernatant by ELISA.

Signaling Pathways and Logical Relationships

The interaction between **B-1** cells and dendritic cells likely involves a balance of activating and inhibitory signals, potentially mediated by cytokines and cell-surface molecules.



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B-1 Cell and Dendritic Cell Interaction.

IV. B-1 Cell Co-culture with Neutrophils

Neutrophils can promote B cell survival and activation, a process that may be particularly relevant in the context of certain inflammatory conditions and infections.

Data Presentation

Table 4: Quantitative Analysis of **B-1** Cell and Neutrophil Co-cultures

Parameter	Condition	Result	Reference
B Cell Survival	B cells alone	Baseline Survival	[4][13]
B cells + Neutrophils	Increased Survival	[4][13]	
B Cell Proliferation	B cells alone (anti-IgM stimulated)	Baseline Proliferation	[4][13]
B cells + Neutrophils (anti-IgM stimulated)	Increased Proliferation	[4][13]	
BAFF Secretion (pg/mL)	Neutrophils alone	Low BAFF	[14]
Neutrophils (stimulated)	High BAFF	[14]	

Experimental Protocols

Protocol 8: Isolation of Murine Bone Marrow Neutrophils

Materials:

- Mouse femurs and tibias
- Percoll or other density gradient medium
- RPMI-1640 complete medium
- Red blood cell lysis buffer

Procedure:

- Isolate bone marrow cells as described in Protocol 4.
- Perform a density gradient centrifugation using Percoll to separate neutrophils from other bone marrow cells.
- Collect the neutrophil layer and wash with RPMI-1640.

- Lyse any remaining red blood cells with RBC lysis buffer.
- Wash the neutrophils and resuspend in complete medium.

Protocol 9: **B-1** Cell and Neutrophil Co-culture

Materials:

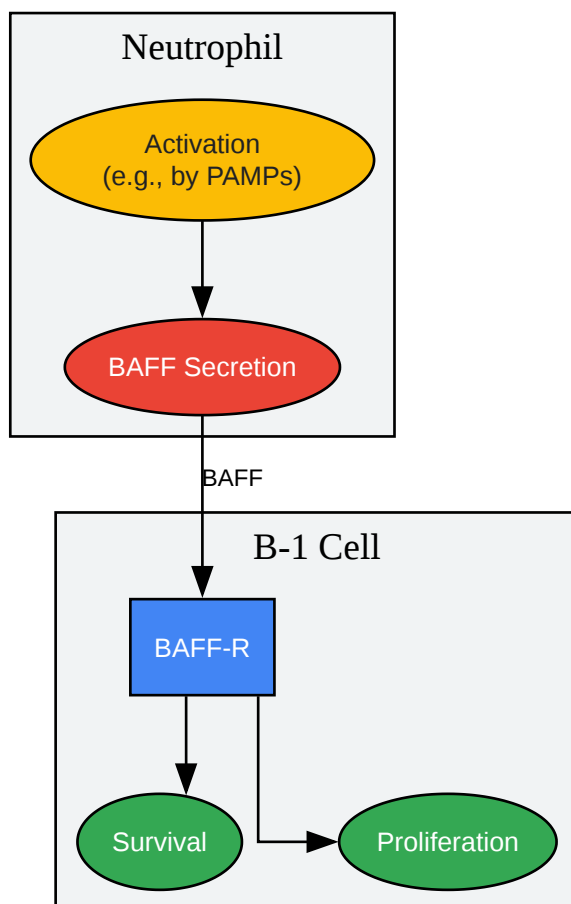
- Isolated **B-1** cells and neutrophils
- RPMI-1640 complete medium
- 24-well tissue culture plates
- Anti-IgM antibody
- Annexin V and PI for apoptosis assay
- CFSE for proliferation assay
- ELISA kit for BAFF

Procedure:

- Plate neutrophils at a density of 1×10^6 cells/well in a 24-well plate.
- Add CFSE-labeled **B-1** cells at a 1:1 ratio.
- For proliferation studies, stimulate with anti-IgM antibody.
- Co-culture for 24-48 hours.
- Harvest cells and supernatant.
- Analyze B cell survival using Annexin V and PI staining by flow cytometry.
- Analyze B cell proliferation by CFSE dilution.
- Measure BAFF levels in the supernatant by ELISA.

Signaling Pathways and Logical Relationships

A key mediator of the neutrophil effect on B cells is the B-cell activating factor (BAFF), which promotes B cell survival and proliferation.



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Neutrophil-Derived BAFF Signaling in **B-1** Cells.

Conclusion

The co-culture systems described in these application notes provide a robust framework for investigating the multifaceted interactions between **B-1** cells and other key players of the immune system. By employing these detailed protocols and utilizing the provided data interpretation and signaling pathway guides, researchers can gain deeper insights into the

immunomodulatory functions of **B-1** cells. This knowledge is essential for the development of novel immunotherapies targeting a wide array of human diseases.

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